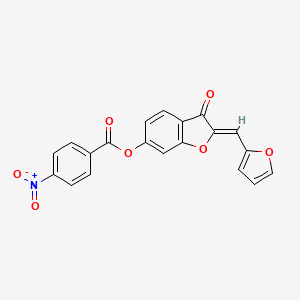

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a complex organic compound featuring a furan ring, a benzofuran moiety, and a nitrobenzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylene intermediate, which is then reacted with a benzofuran derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process might include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. Industrial methods focus on maximizing efficiency and minimizing waste, often employing green chemistry principles to reduce environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.

Major Products: The major products from these reactions include various substituted furans and benzofurans, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitrobenzoate moiety is particularly significant for its biological activity.

Industry: In materials science, the compound’s unique structural features make it a candidate for the development of novel polymers and advanced materials with specific electronic or optical properties.

Wirkmechanismus

The biological activity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and benzofuran rings can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- Furan-2-carboxylic acid derivatives

- Benzofuran-2-carboxylic acid derivatives

- 4-nitrobenzoate esters

Comparison: Compared to these similar compounds, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is unique due to its combined structural features, which confer a broader range of reactivity and potential applications. The presence of both furan and benzofuran moieties, along with the nitrobenzoate ester, allows for diverse chemical modifications and enhances its utility in various scientific fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Biologische Aktivität

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core and a nitrobenzoate moiety. Its chemical formula is C16H13N1O5, with a molecular weight of approximately 299.28 g/mol. The presence of both furan and nitro groups suggests potential reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that nitrobenzoate derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, nitrobenzoate compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that such compounds can disrupt tubulin polymerization, which is crucial for cancer cell division and metastasis .

Anti-inflammatory Effects

Nitrobenzoate derivatives are also known for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may have potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research into the antimicrobial effects of nitrobenzoate compounds indicates that they can exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : By downregulating pro-inflammatory mediators.

- Antimicrobial Mechanisms : By disrupting cellular integrity in pathogens.

Study on Anticancer Activity

A notable study investigated the effects of a related nitrobenzoate compound on vascular development using zebrafish as a model organism. The compound inhibited angiogenesis by disrupting the VEGF/VEGFR signaling pathway, leading to reduced endothelial cell proliferation and migration . This suggests that this compound could be explored for its antiangiogenic properties.

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, researchers demonstrated that compounds structurally similar to this compound effectively reduced inflammation in animal models by inhibiting COX enzymes . This positions the compound as a potential candidate for developing new anti-inflammatory therapies.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO7/c22-19-16-8-7-15(11-17(16)28-18(19)10-14-2-1-9-26-14)27-20(23)12-3-5-13(6-4-12)21(24)25/h1-11H/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXSMCAHOPQBNE-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.